N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-[4-(propan-2-yl)phenoxy]acetamide
Description
N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-[4-(propan-2-yl)phenoxy]acetamide is a synthetic acetamide derivative featuring a benzoxazole core substituted with a methyl group at position 4. This heterocyclic system is linked to a chlorinated phenyl group at position 3, while the acetamide moiety is connected to a phenoxy ring bearing an isopropyl substituent.
Properties
CAS No. |
5491-81-6 |
|---|---|
Molecular Formula |
C25H23ClN2O3 |
Molecular Weight |
434.9 g/mol |
IUPAC Name |
N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C25H23ClN2O3/c1-15(2)17-5-8-19(9-6-17)30-14-24(29)27-18-7-10-21(26)20(13-18)25-28-22-11-4-16(3)12-23(22)31-25/h4-13,15H,14H2,1-3H3,(H,27,29) |
InChI Key |
VPVPAFGDNHGGTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=C(C=CC(=C3)NC(=O)COC4=CC=C(C=C4)C(C)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-[4-(propan-2-yl)phenoxy]acetamide typically involves multiple steps:
Formation of the Benzoxazole Ring: This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Coupling Reaction: The benzoxazole derivative is then coupled with 4-chloro-3-nitrobenzene under basic conditions to form the intermediate compound.
Reduction: The nitro group is reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Acylation: Finally, the amine is acylated with 2-[4-(propan-2-yl)phenoxy]acetyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and purity.
Chemical Reactions Analysis
Example Protocol
A typical synthesis might involve:
-
Benzoxazole formation : Reaction of 2-aminophenol with an aldehyde (e.g., 4-chloro-3-formylphenyl compound) in the presence of FeCl₃ under aerobic oxidation .
-
Acetamide synthesis : Acetylation of the resulting benzoxazole-phenyl amine with acetyl chloride in a basic medium.
-
Phenoxy coupling : Introduction of the isopropyl phenoxy group via Williamson ether synthesis or Mitsunobu reaction.
Potential Reaction Pathways
The compound’s functional groups enable multiple reaction pathways:
Hydrolysis of the Acetamide Group
The acetamide group can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid or amine, respectively. For example:
-
Basic hydrolysis : Conversion to the corresponding amine via cleavage of the amide bond using NaOH or LiAlH₄ .
-
Acidic hydrolysis : Formation of a carboxylic acid under HCl/heat conditions.
Substitution on the Benzoxazole Ring
The benzoxazole ring’s heteroatoms (N and O) may participate in nucleophilic aromatic substitution, especially at positions activated by electron-withdrawing groups like chlorine.
Chlorine Substitution
The chlorine atom on the phenyl ring could undergo substitution reactions (e.g., with amines or hydroxide ions) under appropriate conditions, forming novel derivatives.
Cleavage of the Phenoxy Group
The isopropyl phenoxy ether linkage may undergo acid-catalyzed cleavage (e.g., with HBr or HI), yielding phenolic derivatives.
Comparative Analysis of Related Compounds
Research Findings and Trends
-
Catalytic Efficiency : FeCl₃-mediated oxidative coupling is highlighted as a high-yield method for benzoxazole synthesis, with yields up to 96% under optimized conditions .
-
Functional Group Influence : Chlorine and methyl groups on the benzoxazole ring enhance stability and modulate reactivity, as seen in related compounds .
-
Pharmaceutical Applications : Related benzoxazole derivatives show antimicrobial and anticancer activities, suggesting potential biological targeting for this compound .
Synthetic Methods for Benzoxazole Derivatives
Structural Reactivity Trends
| Functional Group | Reaction Type | Product |
|---|---|---|
| Acetamide | Hydrolysis (basic) | Amine derivative |
| Benzoxazole | Nucleophilic substitution | Substituted benzoxazoles |
| Phenoxy ether | Acidic cleavage | Phenolic derivative |
Scientific Research Applications
N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-[4-(propan-2-yl)phenoxy]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism by which N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-[4-(propan-2-yl)phenoxy]acetamide exerts its effects involves interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.
Comparison with Similar Compounds
Benzoxazole vs. Benzothiazole Derivatives
The substitution of the benzoxazole ring with a benzothiazole system is a common structural variation. For example:
- 2-(4-chlorophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide () introduces a chlorine atom on the phenoxy group, increasing lipophilicity compared to the target compound’s isopropyl group .
Key Difference : Sulfur in benzothiazole derivatives may improve metabolic stability but could reduce solubility compared to benzoxazoles.
Substituent Variations on the Phenoxy Group
The phenoxy moiety is a critical site for modulation:
- N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide () features a dichlorinated phenoxy group, which may enhance halogen bonding but increase molecular weight (441.31 g/mol) compared to the target compound’s isopropyl-substituted analog .
- N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-[2-(propan-2-yl)phenoxy]acetamide () incorporates a sulfamoyl group, introducing hydrogen-bonding capabilities absent in the target compound .
Key Insight : Bulky substituents like isopropyl (logP ~3.5) may improve membrane permeability, while polar groups (e.g., sulfamoyl) enhance solubility but limit blood-brain barrier penetration.
Acetamide-Linked TRPA1 Antagonists
The acetamide scaffold is shared with TRPA1 inhibitors:
- HC-030031 and CHEM-5861528 () block TRPA1 with IC₅₀ values of 4–10 μM. Unlike the target compound, these feature purine or butyl substituents, suggesting divergent pharmacophores for TRPA1 engagement .
Therapeutic Implication: The target compound’s benzoxazole-isopropylphenoxy combination may offer improved selectivity for TRPA1 or unrelated targets.
Calcium Channel and Vasopressin Receptor Modulators
- Suvecaltamide () is a calcium channel stabilizer with a trifluoroethoxy-pyridine group, highlighting the acetamide’s versatility in central nervous system targets .
- Brezivaptan (), a vasopressin antagonist, demonstrates how triazole and morpholine groups can redirect activity toward G protein-coupled receptors .
SAR Note: The benzoxazole and isopropylphenoxy groups in the target compound may favor interactions with hydrophobic binding pockets, distinct from these analogs.
Physicochemical and Pharmacokinetic Profiles
Observations :
- The target compound’s higher logP suggests superior lipid membrane penetration compared to HC-030031.
Q & A
Q. What are the recommended synthetic routes for N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-[4-(propan-2-yl)phenoxy]acetamide?
Methodological Answer: The synthesis typically involves multi-step reactions:
Substitution Reaction : React 4-chloro-3-aminophenol derivatives with 6-methyl-1,3-benzoxazole precursors under alkaline conditions to form the benzoxazole-phenyl intermediate .
Acetamide Formation : Condense the intermediate with 2-[4-(propan-2-yl)phenoxy]acetic acid using coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .
Q. Key Optimization Tips :
Q. Which spectroscopic and analytical methods are optimal for characterizing this compound?
Methodological Answer:
Q. How can reaction yields be optimized during the synthesis of analogous acetamide derivatives?
Methodological Answer:
- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps; Pd/C often provides higher yields (~85%) in reduction reactions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while toluene minimizes side reactions in condensation steps .
- Temperature Control : Maintain 0–5°C during acid-sensitive steps (e.g., nitration) to prevent decomposition .
Case Study :
In a similar acetamide synthesis, replacing THF with DMF increased yields from 62% to 78% due to better intermediate stabilization .
Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data?
Methodological Answer:
- Dose-Response Calibration : Use the sulforhodamine B (SRB) assay for in vitro cytotoxicity (e.g., GI₅₀ values) and validate with in vivo models (e.g., xenograft mice) at equivalent doses .
- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and bioavailability to explain discrepancies (e.g., poor absorption may reduce in vivo efficacy despite high in vitro activity) .
Example :
Compound A4 showed GI₅₀ = 10.5 µM in HT-29 cells but required 300 mg/kg in vivo for efficacy due to rapid hepatic clearance .
Q. How are structure-activity relationship (SAR) studies designed for this compound?
Methodological Answer:
Substituent Variation : Synthesize analogs with modified benzoxazole (e.g., 5-Cl instead of 6-CH₃) or phenoxy (e.g., tert-butyl instead of isopropyl) groups .
Biological Testing : Screen analogs for target activity (e.g., kinase inhibition assays) and toxicity (e.g., HEK-293 cell viability) .
Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like EGFR or COX-2 .
Q. How is crystallographic data analyzed to confirm molecular structure?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
